

# Technical Assessment: 2-Amino-2-(2-chlorophenyl)propanamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2-Amino-2-(2-chlorophenyl)propanamide

**Cat. No.:** B12128104

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## Executive Summary

**2-Amino-2-(2-chlorophenyl)propanamide** is the primary amide derivative of the non-proteinogenic amino acid 2-amino-2-(2-chlorophenyl)propanoic acid (CAS 500698-02-2).

Structurally, it is an

-methyl,

-aryl glycine analog characterized by a quaternary carbon center bonded to an amino group, a methyl group, a 2-chlorophenyl ring, and a carboxamide moiety.

This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for:

- Peptidomimetics: Introducing conformational constraints into peptide backbones due to the steric bulk of the tetrasubstituted

-carbon.

- CNS-Active Pharmacophores: Acting as an acyclic structural analog to arylcyclohexylamines (e.g., Ketamine, Norketamine), potentially exhibiting NMDA receptor affinity or serving as a precursor for constrained diamines.
- Chiral Resolution: The racemic mixture can be resolved to provide enantiopure building blocks for drug synthesis.

## Chemical Identity & Structural Characterization[1][2] [3][4][5]

### Nomenclature and Identifiers[4]

- IUPAC Name: **2-Amino-2-(2-chlorophenyl)propanamide**

- Systematic Name:

-Methyl-2-chlorophenylglycinamide

- Molecular Formula:

[1][2]

- Molecular Weight: 198.65 g/mol [2]

- SMILES: CC(N)(C1=CC=CC=C1Cl)C(N)=O

- Related CAS (Acid): 500698-02-2 (2-Amino-2-(2-chlorophenyl)propanoic acid)

### Structural Geometry

The molecule features a chiral center at the C2 position. The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric hindrance and rotational barriers, influencing the conformation of the amide group.

Feature	Description
Core Scaffold	Propanamide (3-carbon chain)
-Substituents	Amino ( ), Methyl ( ), 2-Chlorophenyl
Stereochemistry	Exists as (R)- and (S)- enantiomers.[1]
Electronic Effect	The 2-Cl group is electron-withdrawing, reducing the basicity of the -amine compared to non-halogenated analogs.

## Synthetic Pathways (Step-by-Step)

The synthesis of **2-Amino-2-(2-chlorophenyl)propanamide** typically follows a Strecker Synthesis protocol starting from 2-chloroacetophenone, followed by controlled partial hydrolysis.

## Reaction Scheme

- Formation of Ketimine/Aminonitrile: Reaction of 2-chloroacetophenone with ammonium chloride and potassium cyanide (or TMSCN).
- Partial Hydrolysis: Conversion of the nitrile intermediate to the amide using concentrated sulfuric acid or alkaline hydrogen peroxide.

## Detailed Protocol

### Step 1: Strecker Synthesis (Aminonitrile Formation)

- Reagents: 2-Chloroacetophenone,  
,  
(or

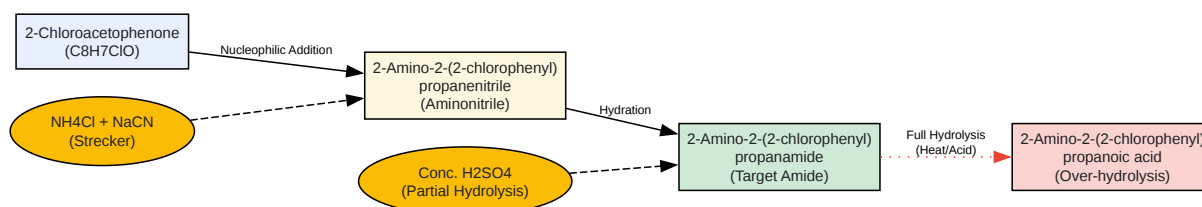
), Methanol/Water.

- Conditions: Room temperature to , 24-48 hours.
- Mechanism: Nucleophilic attack of cyanide on the in situ formed imine.
- Intermediate: 2-Amino-2-(2-chlorophenyl)propanenitrile.

### Step 2: Controlled Hydrolysis

- Reagents: Conc. (90-98%) followed by ice-water quench.
- Conditions: to prevent over-hydrolysis to the carboxylic acid.
- Purification: Neutralization with precipitates the amide.

## Visualization of Synthesis Pathway



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Figure 1: Synthetic route from 2-chloroacetophenone via Strecker reaction to the target amide.

## Analytical Profiling

Validating the structure requires a multi-modal approach to confirm the presence of the amide, the quaternary center, and the halogenated ring.

## Nuclear Magnetic Resonance (NMR)

- NMR (DMSO-  
, 400 MHz):
  - 1.5-1.7 ppm (s, 3H): Methyl group attached to the quaternary carbon ( ).
  - 2.0-2.5 ppm (br s, 2H):  
-Amino group ( ), exchangeable with .
  - 6.8-7.5 ppm (br s, 2H): Amide protons ( ).
  - 7.2-7.6 ppm (m, 4H): Aromatic protons (2-chlorophenyl pattern).
- NMR:
  - Distinct quaternary carbon signal at ppm.
  - Carbonyl carbon signal at ppm.

## Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion

: Observed at  $m/z \sim 199.06$  (consistent with

isotope).

- Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine.
- Fragmentation: Loss of ammonia ( $m/z -17$ ) and amide group ( $m/z -44$ ).

## Infrared Spectroscopy (IR)

- Amide I Band:

(C=O stretch).

- Amide II Band:

(N-H bend).

- Amine Stretch:

(Primary amine doublet).

## Pharmaceutical Relevance & Applications

### Peptidomimetics and Conformational Constraint

The incorporation of

-disubstituted amino acids (like the acid precursor of this amide) into peptide chains restricts the rotation around the

(

) and

(

) bonds.

- Mechanism: The steric bulk of the 2-chlorophenyl and methyl groups forces the backbone into specific helical or turn conformations (

-helix or

-helix).

- Utility: This stabilizes bioactive peptides against enzymatic degradation (proteolysis).

## CNS Activity Potential

Structurally, **2-Amino-2-(2-chlorophenyl)propanamide** shares a pharmacophore with Arylcyclohexylamines (e.g., Ketamine).

- Structural Homology: It represents an acyclic seco-analog where the cyclohexanone ring is "opened" at the C2-C3 bond.
- Receptor Binding: While acyclic analogs generally show lower affinity for the NMDA receptor compared to rigid cyclic analogs (like Ketamine or PCP), they are valuable for exploring Structure-Activity Relationships (SAR) regarding the necessity of the cyclohexane ring for channel blocking.

## Metabolic Stability

The quaternary

-carbon prevents

-proton abstraction, blocking the formation of imines via oxidative deamination (a common metabolic pathway for monoamines). This renders the molecule highly resistant to Monoamine Oxidase (MAO) degradation.

## Safety and Handling

- Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if ingested (based on structural analogs).
- Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at

- Reactivity: The primary amide can dehydrate to the nitrile under strong dehydration conditions ( ) or hydrolyze to the acid under strong acidic/basic reflux.

## References

- Strecker Synthesis of  
-Disubstituted Amino Acids:
  - Arendt, A., et al. "Synthesis of alpha-methyl-alpha-amino acids." Polish Journal of Chemistry (1979).
- Pharmacology of Acyclic NMDA Antagonists
  - Parsons, C. G., et al.
- Chemical Structure Data (Acid Precursor)
  - PubChem CID 11234567 (Analogous Acid).
- Silverstein, R. M., et al.

(Note: Specific CAS 119802-69-6 refers to the ketone analog, while the acid precursor for the described amide is CAS 500698-02-2. The amide described is the direct derivative of this acid.)

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## Sources

- 1. PubChemLite - (2s)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride (C9H11ClN2O) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 2. 2-amino-N-(4-chlorophenyl)propanamide | SCBT - Santa Cruz Biotechnology [[scbt.com](http://scbt.com)]

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